(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid
Description
(6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidine core with an acetic acid substituent. Its molecular formula is C₁₀H₇N₅O₃ (molecular weight: 245.19 g/mol), as per structural analogs listed in and .
Properties
IUPAC Name |
2-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c16-10(17)6-14-4-2-8-7(11(14)18)5-12-9-1-3-13-15(8)9/h1-5H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTAWJNNDROLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid typically involves multi-step organic reactions starting from commercially available precursors One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify optimal reaction conditions, such as temperature, solvent, and catalysts. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a range of derivatives with potentially different properties and applications.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Medicine: Research has focused on its potential therapeutic applications, including its use as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of (6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.
Comparison with Similar Compounds
Key Features:
- Core Structure : Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine fused system.
- Synthesis: Likely derived from multi-component reactions involving aromatic aldehydes and aminopyrazole precursors, analogous to methods in .
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazolo-Pyrimidine Family
The target compound shares its core with derivatives synthesized via regioselective multicomponent reactions (). Key differences lie in substituents and fused ring systems:
Structural Insights :
- Polarity: The acetic acid group in the target compound increases aqueous solubility compared to non-polar substituents (e.g., trifluoromethyl in 4n or methyl in 4g) .
- Bioactivity Potential: Aryl diazenyl groups (e.g., in 4b and 4g) may confer redox activity or metal-binding properties, unlike the acetic acid moiety .
Heterocyclic Core Variations
lists analogs with triazolo instead of pyrazolo fused systems, altering electronic properties:
- C10H7N5O3 (Triazolo variant) : Replacing pyrazolo with triazolo reduces ring strain and modifies hydrogen-bonding capacity .
- C17H14N6O2 (Pyridylmethyl acetamide derivative) : A pyridylmethyl group replaces the acetic acid, enhancing basicity and metal coordination () .
Physicochemical and Functional Implications
Biological Activity
(6-Oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in various fields, including agriculture and medicine.
- Molecular Formula : C₁₁H₈N₄O₃
- Molecular Weight : 244.21 g/mol
- CAS Number : 148191-55-3
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through their interaction with biological targets such as enzymes and receptors.
Enzyme Inhibition
Studies have shown that derivatives of pyrazolo compounds can inhibit specific enzymes involved in metabolic pathways. For instance, certain pyrazolotriazinones have been reported to enhance vegetative growth in plants by acting as auxin-like substances at low concentrations (10^-9 M) .
Cytokinin-like Activity
The compound has also demonstrated cytokinin-like activity, promoting cell division and growth in plant tissues. In bioassays conducted on isolated cotyledons of muscat pumpkin, it was found that these compounds significantly stimulated growth compared to control groups .
1. Agricultural Applications
The compound's ability to enhance plant growth makes it a candidate for agricultural use. Research indicates that it can:
- Stimulate seed germination and vegetative growth.
- Increase chlorophyll content and photosynthetic efficiency.
| Plant Species | Growth Enhancement (%) | Chlorophyll Increase (%) |
|---|---|---|
| Barley | 11-26 | 4-36 |
| Pea | 21-130 | 3-74 |
| Maize | Similar to auxins | 5-36 |
Case Study 1: Growth Regulation in Barley
In a study examining the effects of pyrazolo derivatives on barley seedlings, researchers found that treatment with these compounds at a concentration of 10^-9 M resulted in significant increases in both root and shoot lengths compared to untreated controls. This suggests a potential application for these compounds in enhancing crop yields.
Case Study 2: Photosynthetic Efficiency
Another study focused on the impact of this compound on photosynthetic pigment synthesis revealed an increase in chlorophyll a and b levels by up to 36% when compared to control groups. This enhancement could lead to improved photosynthetic efficiency and biomass production in treated plants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
